

ZN148 Demonstrates Potent Reversal of Carbapenem Resistance in Emerging Superbugs

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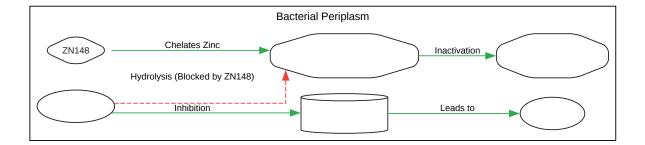
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the novel metallo-β-lactamase (MBL) inhibitor, **ZN148**, has shown significant promise in restoring the efficacy of carbapenem antibiotics against some of the most challenging multidrug-resistant Gramnegative bacteria. This guide provides a comprehensive comparison of **ZN148**'s performance against emerging carbapenem-resistant strains, supported by key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Carbapenem resistance, particularly when mediated by MBLs, poses a critical threat to global public health, as there are currently no clinically approved MBL inhibitors.[1][2][3][4][5] **ZN148**, a zinc-chelating inhibitor, effectively neutralizes these resistance enzymes, rendering carbapenems active again.

Mechanism of Action: Restoring Carbapenem Efficacy

ZN148's primary mechanism of action involves the chelation and removal of essential zinc ions from the active site of MBL enzymes.[1][2][3][4] This inactivation of the MBLs prevents the hydrolysis of carbapenem antibiotics, allowing them to exert their bactericidal effects on the bacterial cell wall. Mass spectrometry and molecular modeling suggest a potential oxidation of the active site Cys221 residue following zinc removal, leading to an irreversible inhibition of the enzyme.[1][2][3][4]





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ZN148's Mechanism of Action

In Vitro Performance: Broad Activity Against MBL-Producing Enterobacterales

ZN148 has demonstrated remarkable in vitro activity in combination with various carbapenems against a large collection of MBL-producing clinical isolates.

Table 1: In Vitro Efficacy of **ZN148** in Combination with Meropenem against MBL-Producing Enterobacterales

Organism (n)	Meropenem MIC90 (mg/L)	Meropenem + ZN148 (50 μM) MIC90 (mg/L)	% Susceptibility Restored
E. coli (112)	≥64	0.5	>98%
K. pneumoniae (112)	≥64	0.5	>98%
Other Enterobacterales (10)	≥64	0.5	>98%
All Strains (234)	≥64	0.5	>98%[1][3]

Susceptibility breakpoint for meropenem ≤2 mg/L.



ZN148 also shows potentiation of other carbapenems, including doripenem and imipenem, restoring their activity against a vast majority of tested MBL-producing E. coli and K. pneumoniae strains.[1] However, its efficacy against MBL-producing P. aeruginosa and A. baumannii is less pronounced, potentially due to differences in outer membrane permeability or efflux mechanisms.[1]

A time-kill assay revealed that the combination of meropenem (4 mg/L) with **ZN148** (50 or 100 μ M) was bactericidal against an NDM-1-producing K. pneumoniae strain, in contrast to the bacteriostatic effect of meropenem alone.[1]

In Vivo Efficacy: Murine Neutropenic Peritonitis Model

The in vivo efficacy of **ZN148** was evaluated in a murine neutropenic peritonitis model using a meropenem-resistant NDM-1-producing K. pneumoniae strain.

Table 2: In Vivo Efficacy of Meropenem and **ZN148** Combination

Treatment Group	Bacterial Load in Peritoneal Fluid (log10 CFU/mL)	Bacterial Load in Blood (log10 CFU/mL)
Vehicle	~8	~6
ZN148 (10 mg/kg) alone	~8	~6
Meropenem (33 mg/kg) alone	~7	~5
Meropenem (33 mg/kg) + ZN148 (10 mg/kg)	~3 (P < 0.0001)	~2 (P < 0.01)

The combination of meropenem and **ZN148** resulted in a statistically significant reduction in bacterial load in both peritoneal fluid and blood compared to meropenem alone, demonstrating the potent in vivo activity of **ZN148**.[1] Importantly, **ZN148** alone exhibited no intrinsic antibacterial activity.[1]



Comparative Analysis with Other MBL Inhibitors in Development

While the clinical pipeline for MBL inhibitors is limited, some comparative data is available for other investigational agents.

Table 3: Comparative Inhibitory Activity of MBL Inhibitors

Inhibitor	Target Enzyme	Apparent Inhibition Constant (Ki app) (μΜ)
ZN148	NDM-1	310
VIM-2	24	
BP1	NDM-1	97.4
VIM-2	24.8	
Taniborbactam	NDM-1	0.019 - 0.081 (Ki)
VIM-2	0.019 - 0.081 (Ki)	

Note: Ki and Ki app values may not be directly comparable due to different experimental conditions.

ZN148 shows comparable inhibitory activity against VIM-2 to BP1, another zinc-chelating MBL inhibitor.[5] Taniborbactam, a broad-spectrum inhibitor with activity against both serine- and metallo-β-lactamases, demonstrates potent inhibition of NDM-1 and VIM-2.[6][7]

Safety and Selectivity

Preclinical studies have indicated a favorable safety profile for **ZN148**. It showed no inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500 μ M, suggesting selectivity for bacterial MBLs.[1][3] Furthermore, no acute toxicity was observed in a mouse model with cumulative dosages up to 128 mg/kg.[1][3]

Experimental Protocols



Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This protocol outlines the determination of MICs for carbapenems in the presence and absence of **ZN148** against carbapenem-resistant strains.



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MIC Determination Workflow

- Inoculum Preparation: From a pure overnight culture, suspend colonies in saline to match the turbidity of a 0.5 McFarland standard.
- Drug Preparation: Prepare serial two-fold dilutions of the carbapenem antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, add **ZN148** to each well at a fixed concentration (e.g., 50 μM).
- Inoculation: Dilute the standardized bacterial inoculum and add to the microtiter plates to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.



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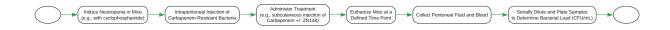


Time-Kill Assay Workflow

- Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB and adjust the concentration to approximately 5 x 10^5 CFU/mL.
- Test Setup: Add the antimicrobial agent(s) at the desired concentrations to the bacterial culture. Include a growth control without any antimicrobial.
- Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each test tube.
- Enumeration: Perform serial dilutions of the aliquots and plate onto agar plates.
- Incubation and Counting: Incubate the plates and count the number of colony-forming units
 (CFU) to determine the viable bacterial count at each time point.
- Data Analysis: Plot the log10 CFU/mL against time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Murine Neutropenic Peritonitis Model

This in vivo model assesses the efficacy of antimicrobial agents in a systemic infection setting.



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Murine Peritonitis Model Workflow

- Neutropenia Induction: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
- Bacterial Challenge: Infect the mice via intraperitoneal injection with a standardized inoculum of the carbapenem-resistant bacterial strain.
- Treatment: At a specified time post-infection, administer the test compounds (e.g., meropenem, ZN148, or the combination) via a suitable route (e.g., subcutaneous injection).



- Sample Collection: At a predetermined endpoint, euthanize the mice and collect peritoneal lavage fluid and blood samples.
- Bacterial Enumeration: Serially dilute the samples and plate them on appropriate agar to determine the bacterial load (CFU/mL) in each compartment.
- Data Analysis: Compare the bacterial loads between different treatment groups to assess the in vivo efficacy of the antimicrobial agents.

Conclusion

ZN148 stands out as a promising MBL inhibitor with the potential to rejuvenate our carbapenem arsenal against highly resistant Gram-negative pathogens. Its potent in vitro and in vivo activity, coupled with a favorable preclinical safety profile, warrants further development. The comparative data presented here will aid researchers and drug developers in contextualizing the performance of **ZN148** as they work towards addressing the urgent threat of antimicrobial resistance.

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